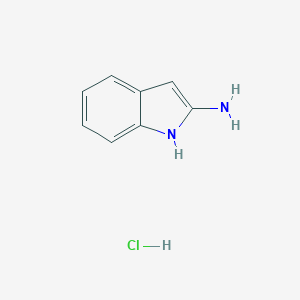

1H-Indol-2-amine hydrochloride

Overview

Description

Synthesis Analysis

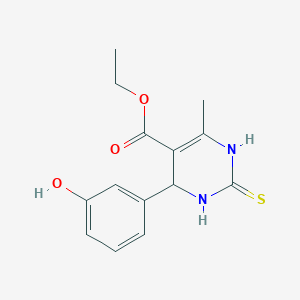

The synthesis of derivatives of 1H-Indol-2-amine hydrochloride involves diverse methodologies, highlighting the compound's adaptability in chemical synthesis. For instance, a study detailed the synthesis of 5-methyl-6-acetyl substituted indole and gramine through a process involving Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection, yielding substituted indole derivatives (Kukuljan, Kranjc, & Perdih, 2016). Another method described involves the amination of aryl chlorides with aliphatic and aromatic amines, producing N-substituted indoles through a metal-free process (Beller, Breindl, Riermeier, & Tillack, 2001).

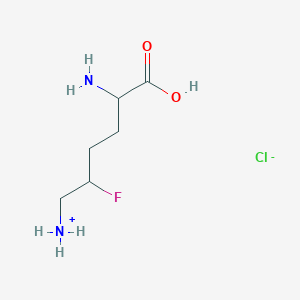

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by various spectroscopic and crystallographic techniques, providing insights into their molecular configurations. The structure of 1-(5-methyl-1H-indol-6-yl)ethan-1-one, a derivative, was elucidated using IR, 1H NMR, and mass spectroscopy, revealing detailed insights into its chemical environment (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to a wide array of derivatives with diverse properties. For example, amine-induced rearrangements of bromo-indol-propanones highlight a pathway to α-substituted indole-3-acetamides and β-substituted tryptamines, showcasing the compound's versatility in synthetic chemistry (Sanchez & Parcell, 1990).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and solubility, are crucial for their application in further chemical syntheses and applications. The structural evaluation, including melting point determination of synthesized derivatives, is essential for understanding their stability and reactivity under various conditions (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Properties Analysis

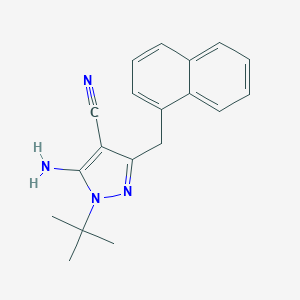

The chemical properties, including reactivity towards various chemical agents and conditions, define the scope of applications of this compound derivatives. Studies such as the palladium-/copper-catalyzed regioselective amination and chloroamination of indoles demonstrate the compound's reactivity and potential for creating a diverse set of molecules with varying functional groups (Liu, Gao, Shen, & Liang, 2011).

Scientific Research Applications

N-Amination of Heterocycles : Monochloramine is effective for N-amination of pyrrole and indole-containing heterocycles, yielding high isolated yields, which may include compounds like 1H-Indol-2-amine hydrochloride (Hynes et al., 2004).

Hydroamination : Hydroamination of certain indole derivatives with dialkylamines leads to amino derivatives of Indole, useful in organic synthesis and potentially pharmaceutical applications (Sobenina et al., 2010).

Formation of Pyrimidoindoles : Reacting certain indole derivatives with aromatic amines results in hydrochlorides like this compound, used in synthesizing pyrimido(1,2-a)indoles (Suzdalev et al., 2013).

Synthesis of Pyrroloindoles : A process involving 2-(pyrrol-1-yl)benzaldehydes and secondary amine hydrochlorides can synthesize 9-dialkylamino-9H-pyrrolo[1,2-a]indoles, indicating a potential route involving this compound (Kobayashi et al., 2006).

Antitumor Agents : this compound derivatives show potential as DNA intercalators with selective anti-tumor activities, indicating their application in cancer research (Yin et al., 2007).

Aminobenzylation of Aldehydes : A one-pot aminobenzylation process provides rapid access to amines for bioactive natural products and pharmaceuticals, where this compound could be a key intermediate (Wang et al., 2018).

Selective Amidation : The selective 3-amidation of 1H-indoles, possibly including this compound, allows direct entry to biologically important 3-aminoindoles (Ortiz et al., 2017).

Synthesis of Isoindoloindoles : An efficient method for synthesizing substituted 6H-isoindolo[2,1-a]indol-6-ones, important in pharmacology, might involve intermediates like this compound (Liu et al., 2017).

Palladium-Catalyzed Amination : The synthesis of 1-acetyl indolecarboxylates via palladium-catalyzed amination of aryl C-H bonds indicates possible applications for this compound (Clagg et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 1H-Indol-2-amine hydrochloride are a variety of enzymes and proteins . The compound’s carboxamide moiety forms hydrogen bonds with these targets, which can inhibit their activity . This interaction is particularly strong with enzymes such as HLGP, HIV-1, and the renin enzyme .

Mode of Action

This compound interacts with its targets primarily through the formation of hydrogen bonds . The presence of the carboxamide moiety in indole derivatives allows for this bonding, which can inhibit the activity of various enzymes and proteins .

Biochemical Pathways

It is known that the compound’s inhibitory effects on certain enzymes and proteins can disrupt their normal functioning . This disruption can have downstream effects on various biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is a substrate for p-gp . It is also suggested to be an inhibitor for CYP1A2 .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can disrupt their normal functioning and lead to various biological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Other factors, such as temperature and pH, could also potentially influence the compound’s action.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-8-5-6-3-1-2-4-7(6)10-8;/h1-5,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKSXSUBAADKKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80958131 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36946-70-0 | |

| Record name | 1H-Indol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80958131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

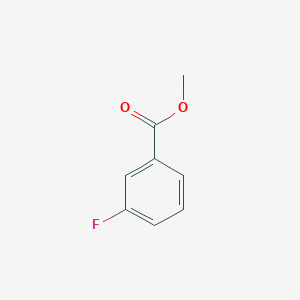

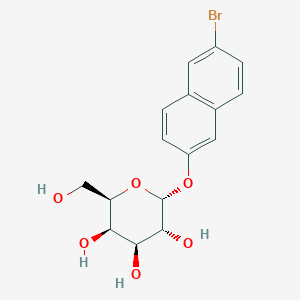

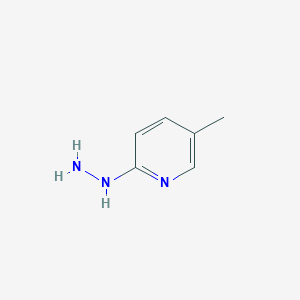

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

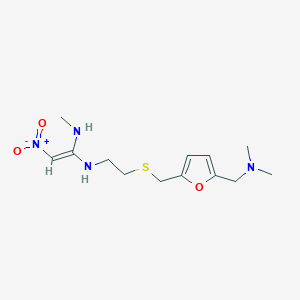

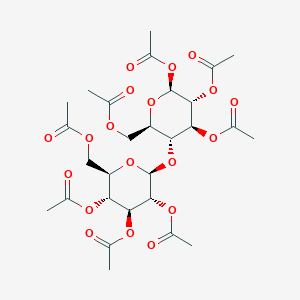

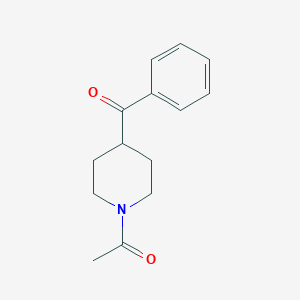

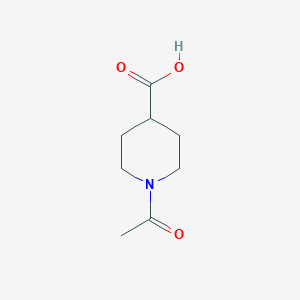

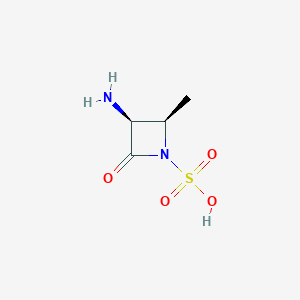

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-aminoindole hydrochloride in the synthesis of α-carboline derivatives?

A1: 2-aminoindole hydrochloride serves as one of the three key components in a novel, one-pot synthesis of α-carboline derivatives. [] This method utilizes a three-component tandem reaction involving acid chlorides, terminal alkynes, and 2-aminoindole hydrochloride to achieve regioselective [3 + 3]-cyclocondensation. Importantly, the reaction is facilitated by the presence of water, which promotes cyclization and leads to higher yields compared to nonaqueous conditions. []

Q2: Are there any limitations to using 2-aminoindole hydrochloride in this reaction?

A2: While the research highlights the effectiveness of using 2-aminoindole hydrochloride in aqueous conditions, it also notes that nonaqueous conditions result in significantly poorer product yields. [] This suggests that the choice of solvent and reaction conditions are critical for the success of this synthesis. Further research may explore alternative solvents or strategies to improve yields in nonaqueous systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tri-tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-1,3,8-tricarboxylate](/img/structure/B14921.png)

![Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B14922.png)